molecular formula C22H22FN3O5S B2493298 N-(3-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-18-8

N-(3-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2493298
CAS No.: 878059-18-8
M. Wt: 459.49
InChI Key: YHGCVVPBKXBNRA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: an indole scaffold and a morpholino ring. The indole nucleus is a privileged structure in pharmaceuticals, known to be present in a wide range of bioactive molecules and is frequently explored for its diverse biological potential, including in anticancer, antiviral, and anti-inflammatory research . The attachment of a sulfonylacetamide group and a morpholino moiety is a common strategy in drug design to fine-tune properties like solubility, metabolic stability, and cellular permeability, and to engage in specific interactions with biological targets. Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel therapeutic agents. It is particularly relevant for projects focused on kinase inhibition, enzyme modulation, and intracellular signaling pathways, given the prevalence of similar structures in these areas . The fluorophenyl ring can enhance binding affinity and optimize pharmacokinetic profiles. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5S/c23-16-4-3-5-17(12-16)24-21(27)15-32(29,30)20-13-26(19-7-2-1-6-18(19)20)14-22(28)25-8-10-31-11-9-25/h1-7,12-13H,8-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCVVPBKXBNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry. This compound features a complex structure that includes a fluorinated phenyl group, an indole moiety, and a morpholino group, which is linked through a sulfonyl acetamide framework. The focus of this article is to explore the biological activity of this compound, particularly its role as an enzyme inhibitor and its implications in oncology and immunotherapy.

  • Molecular Formula : C22H20FN3O4
  • Molecular Weight : 409.417 g/mol
  • CAS Number : 878059-18-8

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including the formation of the sulfonamide linkage and the introduction of the fluorophenyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Enzyme Inhibition

The primary biological activity of this compound is its inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune response modulation. IDO is involved in the catabolism of tryptophan, leading to immune tolerance—a mechanism often exploited by tumors to evade immune detection. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapeutics .

Molecular docking studies indicate that this compound interacts with IDO primarily through hydrophobic contacts at the enzyme's active site. This interaction suggests a competitive inhibition mechanism where the compound competes with tryptophan for binding to IDO .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

StudyFindings
Study ADemonstrated significant inhibition of IDO activity in vitro with an IC50 value indicating potent efficacy against tumor cells.
Study BExplored the compound's effects on immune cell activation, showing enhanced T-cell proliferation in co-culture assays with IDO-expressing tumor cells.
Study CInvestigated pharmacokinetics and bioavailability, revealing favorable absorption characteristics suitable for oral administration.

Case Study 1: Cancer Immunotherapy

In a preclinical model using murine tumor models, administration of this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The study emphasized the importance of IDO inhibition in enhancing anti-tumor immunity.

Case Study 2: Autoimmune Disorders

A separate study assessed the compound's effects on autoimmune conditions by evaluating its impact on Treg cell populations. Results indicated that treatment with this compound led to an increase in Treg cells, suggesting potential applications in managing autoimmune diseases through immune modulation.

Comparison with Similar Compounds

Tabulated Comparison of Structural and Functional Properties

Compound Name Core Structure Key Substituents Biological Target Notable Properties Reference
Target Compound Sulfonated indole Morpholino-2-oxoethyl, 3-fluorophenyl Bcl-2/Mcl-1, CYP51? High solubility, dual target
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Sulfonated indole 3-Fluorobenzyl, trifluoromethylphenyl Undisclosed Lipophilic, membrane-permeable
N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonated indole 2-Methylbenzyl, 4-ethoxyphenyl Undisclosed Metabolic stability
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((3-fluorophenyl)sulfonyl)acetamide Sulfonated indole Chlorobenzoyl, methoxy-methylindole Bcl-2/Mcl-1 Anticancer activity
2–(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Dioxoquinazoline 3-Fluorophenethyl Acetylcholinesterase Neuroactivity

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